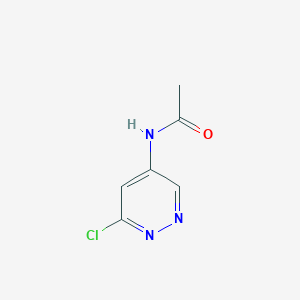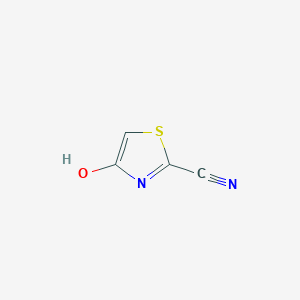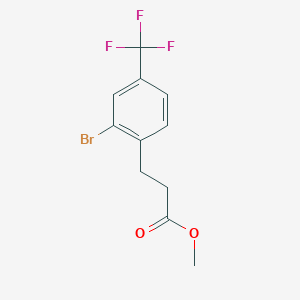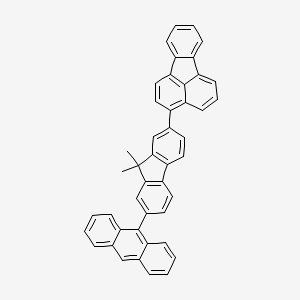
3-(7-(Anthracen-9-yl)-9,9-dimethyl-9H-fluoren-2-yl)fluoranthene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(7-(Anthracen-9-yl)-9,9-dimethyl-9H-fluoren-2-yl)fluoranthene is a complex organic compound that features a combination of anthracene, fluorene, and fluoranthene moieties. This compound is of significant interest due to its unique photophysical properties, making it a valuable candidate for various applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-(Anthracen-9-yl)-9,9-dimethyl-9H-fluoren-2-yl)fluoranthene typically involves multi-step organic reactions. One common approach is the Suzuki coupling reaction, which is widely used to form carbon-carbon bonds between aryl halides and boronic acids. The reaction conditions often include the use of palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate (K2CO3) in an organic solvent like toluene or dimethylformamide (DMF) under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using continuous flow reactors for better control over reaction parameters, and employing purification techniques like recrystallization and chromatography to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(7-(Anthracen-9-yl)-9,9-dimethyl-9H-fluoren-2-yl)fluoranthene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: HNO3 for nitration, halogens with FeCl3 for halogenation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield anthraquinone derivatives, while reduction can produce anthracene alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings, altering the compound’s properties .
Wissenschaftliche Forschungsanwendungen
3-(7-(Anthracen-9-yl)-9,9-dimethyl-9H-fluoren-2-yl)fluoranthene has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying photophysical properties.
Biology: Potential use in bioimaging due to its fluorescent properties.
Medicine: Investigated for its potential in photodynamic therapy (PDT) for cancer treatment.
Wirkmechanismus
The mechanism of action of 3-(7-(Anthracen-9-yl)-9,9-dimethyl-9H-fluoren-2-yl)fluoranthene primarily involves its interaction with light. The compound absorbs photons and undergoes electronic transitions, leading to fluorescence. This property is exploited in optoelectronic applications, where the compound’s ability to emit light upon excitation is utilized. The molecular targets and pathways involved include the π-conjugated systems of the anthracene, fluorene, and fluoranthene moieties, which facilitate efficient energy transfer and light emission .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
- 4-(10-(4′-(9H-carbazol-9-yl)-[1,1′-biphenyl]-4-yl)anthracen-9-yl)benzonitrile
Uniqueness
Compared to similar compounds, 3-(7-(Anthracen-9-yl)-9,9-dimethyl-9H-fluoren-2-yl)fluoranthene stands out due to its unique combination of anthracene, fluorene, and fluoranthene moieties. This combination imparts distinct photophysical properties, such as higher fluorescence quantum yields and better thermal stability, making it particularly suitable for advanced optoelectronic applications .
Eigenschaften
CAS-Nummer |
653599-44-1 |
|---|---|
Molekularformel |
C45H30 |
Molekulargewicht |
570.7 g/mol |
IUPAC-Name |
3-(7-anthracen-9-yl-9,9-dimethylfluoren-2-yl)fluoranthene |
InChI |
InChI=1S/C45H30/c1-45(2)41-25-29(31-22-23-40-35-15-8-7-14-34(35)39-17-9-16-38(31)44(39)40)18-20-36(41)37-21-19-30(26-42(37)45)43-32-12-5-3-10-27(32)24-28-11-4-6-13-33(28)43/h3-26H,1-2H3 |
InChI-Schlüssel |
NBFWTUUOZYOLST-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=C(C=CC(=C2)C3=C4C=CC=C5C4=C(C=C3)C6=CC=CC=C65)C7=C1C=C(C=C7)C8=C9C=CC=CC9=CC1=CC=CC=C18)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


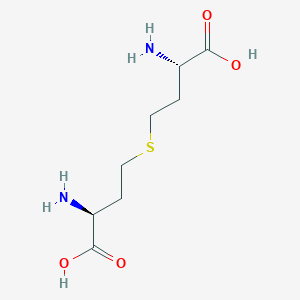
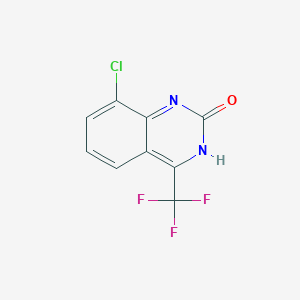
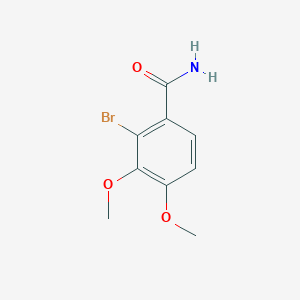
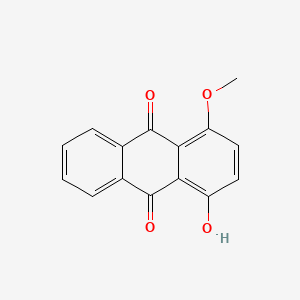
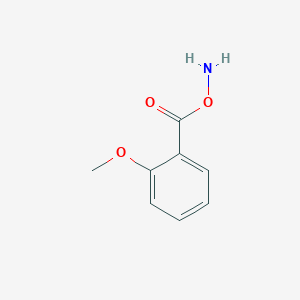

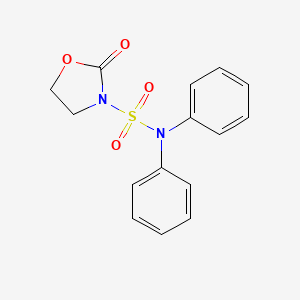

![Pyrazolo[1,5-a]pyrazine-3-carbonylchloride](/img/structure/B15250368.png)
![2-[[4-[Bis(2-iodoethyl)amino]-2-methylphenyl]methylidene]propanedinitrile](/img/structure/B15250370.png)
![Ethyl 2-chloro-2-(2-[2-(trifluoromethyl)phenyl]hydrazin-1-ylidene)acetate](/img/structure/B15250374.png)
